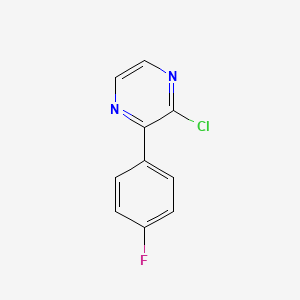
2-Chloro-3-(4-fluorophenyl)pyrazine
Vue d'ensemble
Description
“2-Chloro-3-(4-fluorophenyl)pyrazine” is a chemical compound with the linear formula C10H6ClFN2O . It is part of the pyrazine family, which are aromatic heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(4-fluorophenyl)pyrazine” consists of a pyrazine core with a chlorine atom at the 2-position and a 4-fluorophenyl group at the 3-position . The molecular weight is 224.62 .Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-3-(4-fluorophenyl)pyrazine” are not detailed in the literature, pyrazine derivatives are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique
1. Tuberculostatic Activity
2-Chloro-3-(4-fluorophenyl)pyrazine has been utilized in the synthesis of potentially tuberculostatic pyrazine derivatives. These compounds exhibit promising tuberculostatic activity, with one specific derivative showing notable effectiveness with a minimum inhibitory concentration (MIC) of 3.1–7.8 μg/mL (Foks et al., 2005).
2. Polymer Photovoltaic Applications
The compound has been used in creating polymers for photovoltaic applications. In one study, it was combined with 3-hexylthiophene units to decrease the band-gap, enhancing the optical and electrochemical properties and efficiency of polymer-based photovoltaic devices (Li et al., 2010).
3. Crystal Structure Analysis
It has been employed in the synthesis of various pyrazole compounds, aiding in the exploration of crystal structures and dihedral angles in these compounds, which is valuable in understanding their potential applications in medicinal chemistry (Loh et al., 2013).
4. Photophysical Studies in Chromophores
This chemical has been used to study push-pull pyrazine fluorophores. Its derivatives were crucial in understanding the emission solvatochromism and intramolecular charge transfer, which is significant in designing compounds for optoelectronics (Hoffert et al., 2017).
5. Anti-inflammatory and Analgesic Activities
Derivatives of 2-Chloro-3-(4-fluorophenyl)pyrazine have been synthesized for potential anti-inflammatory and analgesic applications. Some of these derivatives exhibited significant anti-inflammatory activity and inhibited writhing in animal models, suggesting their potential therapeutic use (Khalifa & Abdelbaky, 2008).
6. Optoelectronic Properties in Pyrazine Derivatives
The chemical is vital in the synthesis of pyrazine derivatives with applications in optoelectronics. Its derivatives have been used to study the structural and optoelectronic properties, enhancing our understanding of materials suitable for light-emitting devices (Zhao et al., 2004).
7. DNA Binding and Antimicrobial Properties
Its derivatives have been studied for their potential in DNA binding and antimicrobial activities. These studies include physicochemical, cytotoxic, and theoretical analyses to understand the interaction with DNA and potential clinical applications (Mech-Warda et al., 2022).
8. Antiviral Activities and Molecular Docking
Derivatives of 2-Chloro-3-(4-fluorophenyl)pyrazine have been investigated for their antiviral activities, using spectroscopic and quantum chemical studies. Molecular docking studies have shown potential inhibitory activities against various viruses (Sebastian et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-(4-fluorophenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-9(13-5-6-14-10)7-1-3-8(12)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADLABBORLENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-fluorophenyl)pyrazine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


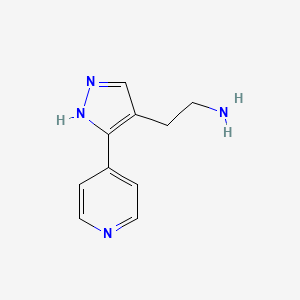
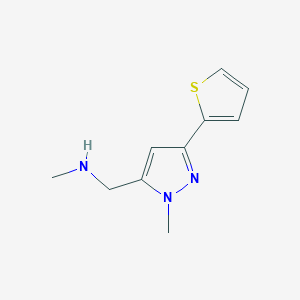

![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)
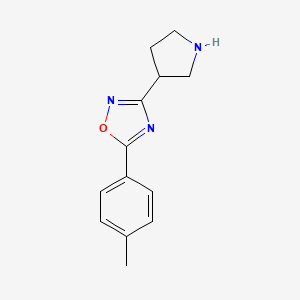
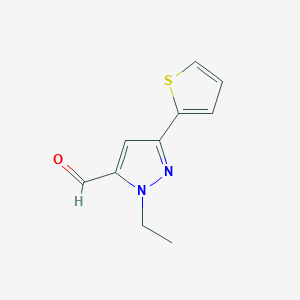

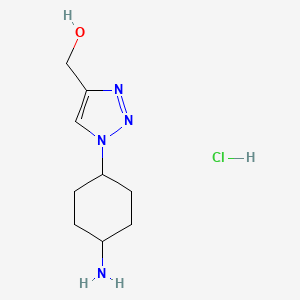

![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)


